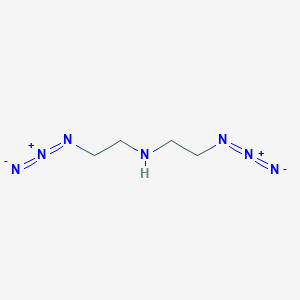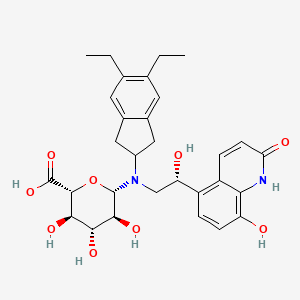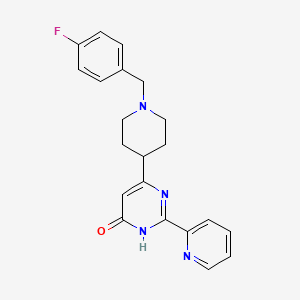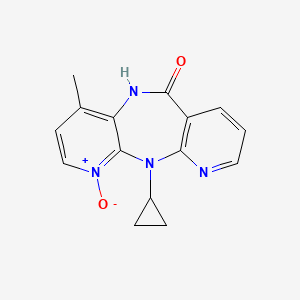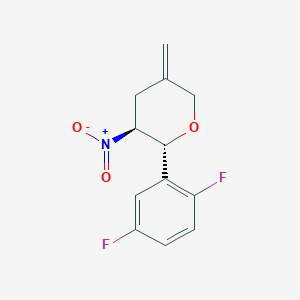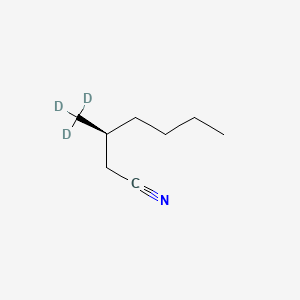
(3S)-Methylheptanonitrile-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-Methylheptanonitrile-d3 is a deuterated organic compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is particularly useful in scientific research due to its unique properties, such as its ability to be used as a tracer in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the selective incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-Methylheptanonitrile-d3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding nitrile oxides, while reduction reactions may yield primary amines.
Applications De Recherche Scientifique
(3S)-Methylheptanonitrile-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis.
Mécanisme D'action
The mechanism of action of (3S)-Methylheptanonitrile-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The deuterium atoms in the compound can also influence reaction kinetics, providing insights into the mechanisms of various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-Methylheptanonitrile: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.
(3R)-Methylheptanonitrile-d3: An enantiomer of (3S)-Methylheptanonitrile-d3, which has a different spatial arrangement of atoms.
(3S)-Methylhexanonitrile-d3: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include enhanced stability, altered reaction kinetics, and the ability to act as a tracer in various studies.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
128.23 g/mol |
Nom IUPAC |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
Clé InChI |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CCCC)CC#N |
SMILES canonique |
CCCCC(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
palladium(II)](/img/structure/B13437892.png)
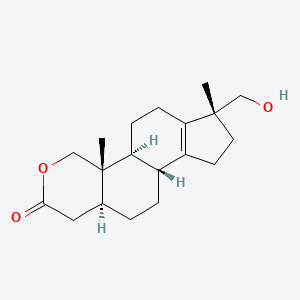

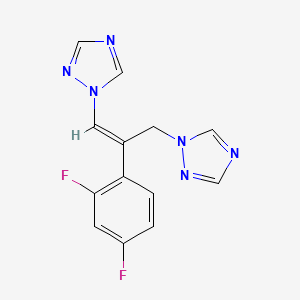
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
